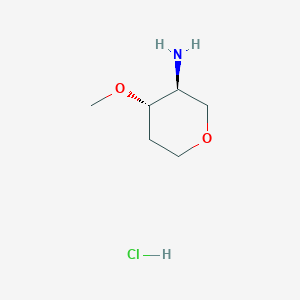![molecular formula C11H11NO5 B11782972 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11782972.png)
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is a chemical compound belonging to the benzodioxole family Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the cyclopropylmethoxy group. One common method starts with the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylmethanol in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with halides in the presence of a base can lead to the formation of different ether derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 5-(Cyclopropylmethoxy)-6-aminobenzo[d][1,3]dioxole.
Substitution: Various ether derivatives depending on the nucleophile used.
科学的研究の応用
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antioxidant agents.
Biological Studies: Its derivatives are evaluated for their cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancer cells.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 5-(Cyclopropylmethoxy)-4-fluorobenzo[d][1,3]dioxole
- 5-(Cyclopropylmethoxy)benzo[d][1,3]dioxole
Uniqueness
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the nitro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its potential as a precursor for further functionalization, while the cyclopropylmethoxy group contributes to its stability and lipophilicity .
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
5-(cyclopropylmethoxy)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c13-12(14)8-3-10-11(17-6-16-10)4-9(8)15-5-7-1-2-7/h3-4,7H,1-2,5-6H2 |
InChIキー |
BMHUSBLCDMTDDS-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)








![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)


